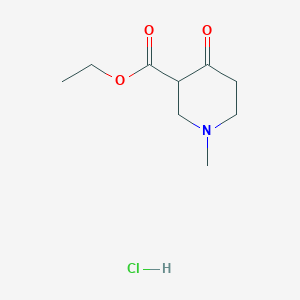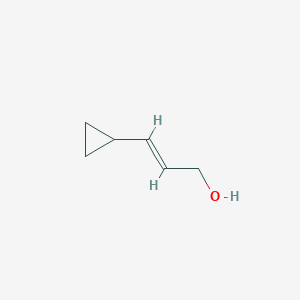
3-Cyclopropyl-2-propene-1-ol
Übersicht
Beschreibung
“3-Cyclopropyl-2-propene-1-ol” is an organic compound with the molecular formula C6H10O . It has an average mass of 96.127 Da and a mono-isotopic mass of 96.057518 Da . It is also known by other names such as “2-Propyn-1-ol, 3-cyclopropyl-”, “3-Cyclopropyl-2-propin-1-ol”, and "3-Cyclopropyl-2-propyn-1-ol" .
Synthesis Analysis
Cyclopropane, one of the most important strained rings, has gained much attention for more than a century because of its interesting and unique reactivity . They have been widely used in the fields of organic synthesis, medicinal chemistry, and materials science as versatile building blocks . The synthesis of cyclopropanes can be classified by the type of catalytic system, including regio-, diastereo-, and enantio-selective reactions .Molecular Structure Analysis
The molecular structure of “3-Cyclopropyl-2-propene-1-ol” consists of a cyclopropyl group attached to a 2-propene-1-ol group . The cyclopropyl group is a chemical structure derived from cyclopropane, and it is typically produced in a cyclopropanation reaction .Chemical Reactions Analysis
Cyclopropane, the core structure in “3-Cyclopropyl-2-propene-1-ol”, has unique reactivity due to its strained ring structure . It has been widely used in various organic synthesis reactions, medicinal chemistry, and materials science as a versatile building block .Physical And Chemical Properties Analysis
“3-Cyclopropyl-2-propene-1-ol” has a density of 1.1±0.1 g/cm3, a boiling point of 183.9±9.0 °C at 760 mmHg, and a vapor pressure of 0.2±0.8 mmHg at 25°C . It has a flash point of 79.2±11.7 °C and an index of refraction of 1.517 . It has one hydrogen bond acceptor and one hydrogen bond donor .Wissenschaftliche Forschungsanwendungen
1. Chemical Transformation and Synthesis
- Ring Opening Reactions : Research has demonstrated the ability to generate different chemical entities, such as 2-butene-1,3-diyl, through ring opening of cyclopropenes like 1-methylcyclopropene. This showcases the potential of cyclopropyl compounds in creating diverse chemical structures (Maier, Lautz, & Senger, 2000).
2. Catalyst Development and Reactions
- Metal-Catalyzed Reactions : Research in this area focuses on how cyclopropyl compounds can interact with various catalysts to create complex molecular structures. For instance, ruthenium-catalyzed reactions with 1-cyclopropyl-2-propyn-1-ols lead to the creation of conjugated enynes (Yamauchi et al., 2007).
3. Studies in Theoretical Chemistry
- Molecular Orbital Calculations : Theoretical studies using molecular orbital calculations explore the potential energy surfaces and reaction mechanisms involving cyclopropyl compounds. These studies provide a deeper understanding of the electronic properties and reactivity of these molecules (Frenking & Schwarz, 1983).
4. Application in Surface Chemistry
- Surface Chemistry and Catalysis : Cyclopropyl compounds have been studied for their behavior on surfaces, particularly in relation to catalysts. For example, metallacyclobutane and cyclopropyl species on copper surfaces have been examined to understand their chemical behavior and potential applications in catalysis (Martel, Rochefort, & McBreen, 1998).
5. Investigating Reaction Mechanisms
- Understanding Reaction Pathways : Studies have explored the mechanisms of reactions involving cyclopropyl compounds, such as the dehydration of ionized propanol, which leads to the formation of cyclopropane and propene ions. This research contributes to our understanding of complex reaction pathways (Bouchoux, Choret, & Flammang, 2000).
Zukünftige Richtungen
Cyclopropane, a core structure in “3-Cyclopropyl-2-propene-1-ol”, continues to attract wide interests in the fields of synthetic and pharmaceutical chemistry, and chemical biology because of its unique structural and chemical properties . Future research may focus on the mechanism and engineering of the enzymes required for forming this unique structure motif .
Eigenschaften
IUPAC Name |
(E)-3-cyclopropylprop-2-en-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O/c7-5-1-2-6-3-4-6/h1-2,6-7H,3-5H2/b2-1+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKPAEMCHJQUQCQ-OWOJBTEDSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C=CCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1/C=C/CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
98.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-Cyclopropylprop-2-EN-1-OL | |
CAS RN |
158956-34-4 | |
| Record name | (2E)-3-cyclopropylprop-2-en-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



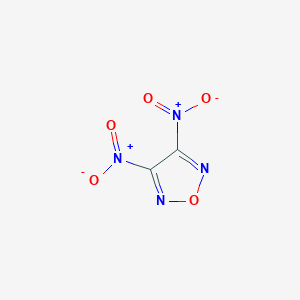

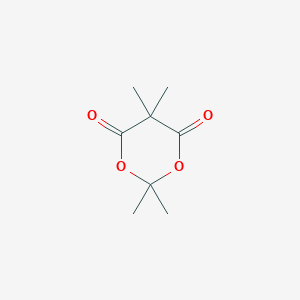
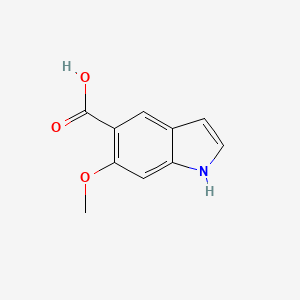
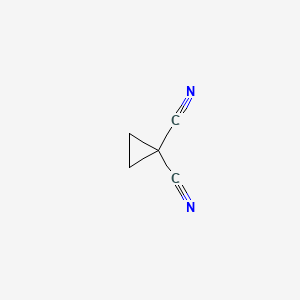
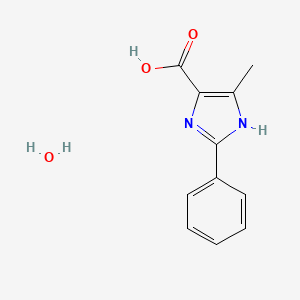

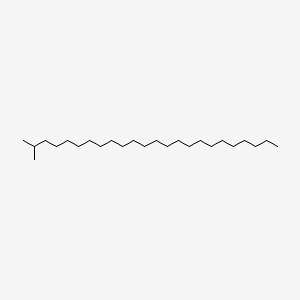

![L-Glutamic acid, N-[[4-[bis(2-chloroethyl)amino]phenoxy]carbonyl]-](/img/structure/B3048096.png)
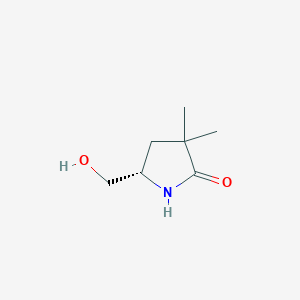
![Oxetane, 3-methyl-3-[(2,2,2-trifluoroethoxy)methyl]-](/img/structure/B3048101.png)
